2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
CAS No.: 63418-93-9
Cat. No.: VC17609512
Molecular Formula: C13H12Cl2N2
Molecular Weight: 267.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63418-93-9 |
|---|---|
| Molecular Formula | C13H12Cl2N2 |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole |
| Standard InChI | InChI=1S/C13H12Cl2N2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h5-8H,1-4H2 |
| Standard InChI Key | OBXJBOMYWFIMQX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NN(C(=C2C1)Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole (molecular formula: C₁₃H₁₂Cl₂N₂; molecular weight: 267.15 g/mol) consists of a partially saturated indazole system fused to a cyclohexene ring. The 2-position is substituted with a 4-chlorophenyl group, while the 3-position bears a chlorine atom. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole |
| Canonical SMILES | C1CCC2=NN(C(=C2C1)Cl)C3=CC=C(C=C3)Cl |
| InChI Key | OBXJBOMYWFIMQX-UHFFFAOYSA-N |
| XLogP3 | 4.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
The tetrahydroindazole core imports partial saturation, reducing aromaticity compared to fully conjugated indazoles, which may influence both reactivity and biological target engagement .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally analogous indazole derivatives reveal distinct patterns:
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¹H NMR: Protons on the tetrahydro ring (C4–C7) appear as multiplet signals between δ 1.6–2.8 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm .
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¹³C NMR: The C3 chlorine substituent deshields adjacent carbons, with C3 typically observed near δ 115–120 ppm .
Synthetic Methodologies
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity: Ensuring chlorination occurs exclusively at C3 rather than C1 or C5.
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Steric Effects: Bulky substituents on the tetrahydro ring may impede coupling reactions, necessitating high-pressure conditions .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Preliminary studies on chlorinated indazoles reveal moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL), though tetrahydro derivatives remain underexplored .
Applications in Materials Science
Coordination Chemistry
The indazole nitrogen atoms can act as ligands for transition metals. Copper(II) complexes of analogous compounds exhibit luminescent properties with emission maxima at 450–470 nm, suggesting utility in organic LEDs.
Polymer Stabilization
Chlorinated heterocycles often serve as flame retardants. Thermogravimetric analysis (TGA) of similar indazoles shows decomposition onset temperatures exceeding 250°C, indicating thermal stability.
Future Research Directions
Synthetic Innovations
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Photoredox Catalysis: Adapting visible-light-mediated methods for C–H functionalization could streamline synthesis .
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Enantioselective Routes: Developing chiral catalysts to access optically pure tetrahydroindazoles for pharmacological studies.
Biological Profiling
Priority areas include:
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Kinase Panel Screening: Systematic evaluation against 400+ human kinases to identify primary targets.
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In Vivo Toxicology: Assessing bioavailability and organ-specific toxicity in murine models.
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